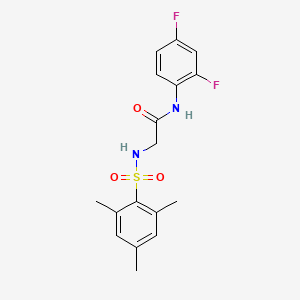
3-(4-Methoxyphenoxy)-4-(2-methoxyphenyl)-1-(3-nitrophenyl)azetidin-2-one
Overview
Description
3-(4-Methoxyphenoxy)-4-(2-methoxyphenyl)-1-(3-nitrophenyl)azetidin-2-one is a complex organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of methoxyphenyl and nitrophenyl groups attached to the azetidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenoxy)-4-(2-methoxyphenyl)-1-(3-nitrophenyl)azetidin-2-one typically involves multiple steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene. This reaction is often catalyzed by a Lewis acid such as titanium tetrachloride.
Introduction of Substituents: The methoxyphenyl and nitrophenyl groups can be introduced through nucleophilic substitution reactions. For example, the methoxyphenyl group can be introduced by reacting the azetidinone with a methoxyphenyl halide in the presence of a base such as sodium hydride.
Final Assembly: The final compound is obtained by coupling the intermediate products through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Key considerations include:
Scalability: Ensuring that the reactions can be scaled up without significant loss of yield or purity.
Cost-Effectiveness: Using cost-effective reagents and catalysts.
Safety: Implementing safety measures to handle potentially hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of phenolic derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Helps in understanding the mechanisms of cycloaddition and substitution reactions.
Biology and Medicine
Pharmacological Research:
Biological Activity Studies: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Industry
Material Science: Potential use in the development of new materials with specific properties.
Chemical Manufacturing: Used as a building block in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenoxy)-4-(2-methoxyphenyl)-1-(3-nitrophenyl)azetidin-2-one depends on its specific application. In pharmacological research, it may interact with biological targets such as enzymes or receptors. The methoxy and nitrophenyl groups can influence its binding affinity and specificity. The azetidinone ring may also play a role in its biological activity by interacting with specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenoxy)-4-phenyl-1-(3-nitrophenyl)azetidin-2-one: Similar structure but lacks the methoxy group on the phenyl ring.
3-(4-Methoxyphenoxy)-4-(2-methoxyphenyl)-1-phenylazetidin-2-one: Similar structure but lacks the nitro group on the phenyl ring.
Uniqueness
Substituent Effects: The presence of both methoxy and nitro groups provides unique electronic and steric properties.
Biological Activity: The combination of these groups may result in unique biological activities compared to similar compounds.
This detailed article provides a comprehensive overview of 3-(4-Methoxyphenoxy)-4-(2-methoxyphenyl)-1-(3-nitrophenyl)azetidin-2-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(4-methoxyphenoxy)-4-(2-methoxyphenyl)-1-(3-nitrophenyl)azetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O6/c1-29-17-10-12-18(13-11-17)31-22-21(19-8-3-4-9-20(19)30-2)24(23(22)26)15-6-5-7-16(14-15)25(27)28/h3-14,21-22H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWWIWJKBDEMHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(N(C2=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-1H-imidazole-2-carboxamide](/img/structure/B4071965.png)
![4-(4-chlorophenyl)-2-{5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-nitrophenyl}-1(2H)-phthalazinone](/img/structure/B4071973.png)

![4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL 4-[(DIETHYLAMINO)SULFONYL]BENZOATE](/img/structure/B4071983.png)
![4-(butan-2-yloxy)-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B4071984.png)

![1-[1-(3,4-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B4071992.png)
![N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(2,4-dimethoxy-phenyl)-benzenesulfonamide](/img/structure/B4071995.png)
![N-butan-2-yl-2-[[2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]acetyl]amino]benzamide](/img/structure/B4071999.png)
![5,6-dimethyl-2-{[2-(2-methyl-1-piperidinyl)-2-oxoethyl]thio}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4072022.png)
![7-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4072026.png)
![5-Bromo-2-[(tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid](/img/structure/B4072027.png)
![1-{4-[(Benzylcarbamoyl)methoxy]phenyl}-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B4072034.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4072042.png)
